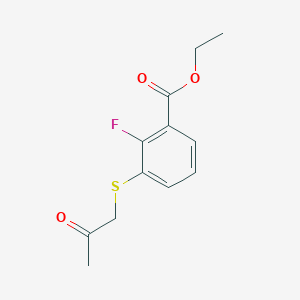![molecular formula C13H17ClN2O2 B8322403 [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate](/img/structure/B8322403.png)
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is a complex organic compound with a unique structure that includes a carbamate group, a chloro substituent, and a cyclopropylaminomethyl group attached to a benzyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-cyclopropylaminomethyl-benzyl alcohol with methyl isocyanate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .
化学反応の分析
Types of Reactions
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
Methyl Carbamate: A simpler carbamate compound with similar functional groups.
Ethyl Carbamate: Another carbamate ester with different alkyl groups.
Carbamic Acid Derivatives: Various derivatives with different substituents on the carbamate group
Uniqueness
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC名 |
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-13(17)18-8-9-2-5-12(14)10(6-9)7-16-11-3-4-11/h2,5-6,11,16H,3-4,7-8H2,1H3,(H,15,17) |
InChIキー |
POJFIUGLSYVKCH-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OCC1=CC(=C(C=C1)Cl)CNC2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1H-Indol-3-yl)-piperidine-1-carbonyl]-benzonitrile](/img/structure/B8322338.png)







![Ethyl [(phenoxycarbonyl)oxy]acetate](/img/structure/B8322413.png)





